N-(4-Ethylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide
Description
N-(4-ETHYLPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazole ring, a sulfanyl group, and aromatic rings, making it a subject of interest for researchers.
Properties
CAS No. |
904815-77-6 |
|---|---|
Molecular Formula |
C22H25N3O2S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H25N3O2S/c1-3-17-8-10-19(11-9-17)24-21(27)15-28-22-23-12-20(14-26)25(22)13-18-6-4-16(2)5-7-18/h4-12,26H,3,13-15H2,1-2H3,(H,24,27) |
InChI Key |
MEZTUBNZOXZZLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the aromatic rings. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as refluxing in organic solvents and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
N-(4-ETHYLPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The aromatic rings may interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds, altering protein structure and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-ETHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE
- N-(4-ETHYLPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}PROPIONAMIDE
Uniqueness
N-(4-ETHYLPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
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